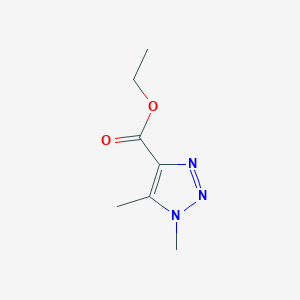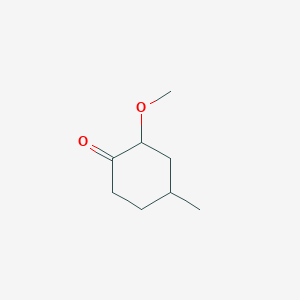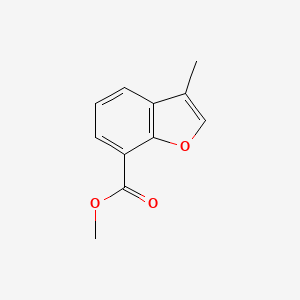![molecular formula C17H12O4 B6603829 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde CAS No. 142209-30-1](/img/structure/B6603829.png)
2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde” is a chemical compound . The molecule contains a total of 35 bonds, including 23 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic aldehyde, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “this compound” includes several key features. It has 3 six-membered rings and 1 ten-membered ring. The molecule also contains 1 aliphatic ester, 1 aromatic aldehyde, and 1 aromatic ether .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, related compounds have been studied. For instance, synthetic reactions of 2-oxo-2H-1-benzopyran-3-carbonitrile have been reported, which involve partial or complete cleavage of the starting material .作用机制
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to interact with a variety of enzymes and receptors in organisms . For instance, they have been found to inhibit topoisomerase II and tyrosine kinase .
Mode of Action
It’s worth noting that coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, anti-hiv, antihyperlipidemic, and antitumor effects . These effects are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Coumarin derivatives have been associated with a variety of physiological actions, including cns depressant activity, antifungal, and antibacterial activities . These actions suggest that the compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown potent inhibitory activity against gram-positive bacteria, gram-negative bacteria, and fungi . This suggests that the compound may have antimicrobial properties.
生化分析
Biochemical Properties
2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound exhibits inhibitory effects on certain enzymes, such as tyrosine kinase and topoisomerase II, which are critical for cell signaling and DNA replication, respectively . These interactions suggest that 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde could be a potential candidate for therapeutic applications targeting these enzymes.
Cellular Effects
The effects of 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound affects gene expression by altering the activity of transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and apoptosis . Furthermore, 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For instance, its binding to tyrosine kinase results in the inhibition of phosphorylation events crucial for signal transduction . Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux and levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2-((2-oxo-2H-chromen-3-yl)methoxy)benzaldehyde is crucial for its activity. It is often found in the nucleus and mitochondria, where it can interact with DNA and mitochondrial enzymes, respectively. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its function .
属性
IUPAC Name |
2-[(2-oxochromen-3-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-10-13-6-2-3-7-15(13)20-11-14-9-12-5-1-4-8-16(12)21-17(14)19/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGHUNIWQKXESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)COC3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566475 |
Source


|
| Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142209-30-1 |
Source


|
| Record name | 2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B6603747.png)
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
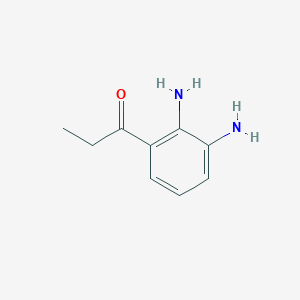
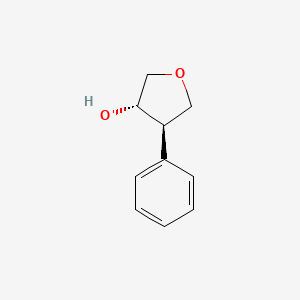
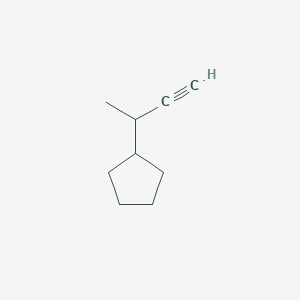
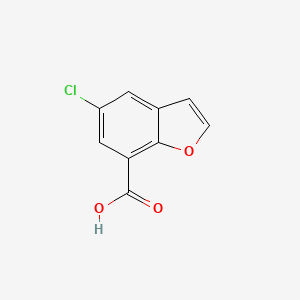
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)


![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)
